molecular formula C9H10ClF2N B3027882 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1421604-19-4

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B3027882
CAS RN: 1421604-19-4
M. Wt: 205.63
InChI Key: BFMJDSXVIQSPAP-UHFFFAOYSA-N
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Description

The compound "4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various derivatives and reactions of tetrahydroisoquinolines, which are structurally related to the compound . Tetrahydroisoquinolines are a class of compounds that have been studied for their potential biological activities and their use in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, the synthesis of 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines as dopamine D-1 antagonists was achieved, and the introduction of an N-methyl group was found to enhance potency . Another study described the sp3 C-H bond arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions, which allowed for the facile synthesis of the corresponding products . Additionally, an efficient C1-difluoromethylation of tetrahydroisoquinolenes was performed using TMSCF2SPh as a difluoromethylating agent, leading to the synthesis of fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a benzene ring fused to a nitrogen-containing cyclohexane ring. The studies provided do not directly analyze the molecular structure of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, but they do provide insights into the structural features important for biological activity. For example, the presence of a tertiary 2-(3-hydroxyphenyl)-2-phenethylamine moiety was identified as a pharmacophore for selective dopamine D-1 antagonist activity .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinolines has been explored through various reactions. The DDQ-mediated sp3 C-H bond arylation and the visible-light-induced direct C(sp3)-H difluoromethylation are examples of reactions that modify the tetrahydroisoquinoline core. These reactions demonstrate the versatility of tetrahydroisoquinolines in undergoing transformations that introduce new functional groups, such as difluoromethyl groups, which are relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, they do suggest that modifications to the tetrahydroisoquinoline scaffold can significantly alter its biological properties. For instance, the selectivity and potency of tetrahydroisoquinoline derivatives as inhibitors of phenylethanolamine N-methyltransferase (PNMT) were found to be highly dependent on the nature of the substituents at the 3 and 7 positions .

Scientific Research Applications

Local Anesthetic and Toxicity Research

Research has focused on the local anesthetic activity and acute toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including derivatives related to 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. These compounds have shown promising local anesthetic effects in rabbit eyes, often more effective than lidocaine. Toxicity studies in mice identified variable levels of hepatotoxicity among these derivatives (Azamatov et al., 2023).

Analgesic and Anti-Inflammatory Effects

Investigations into 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compound similar to 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, have revealed pronounced analgesic and anti-inflammatory effects. This compound demonstrated significant efficacy in reducing inflammation and pain in animal models, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Antiglioma Activity

Studies have explored the antiglioma activity of 1,2,3,4-tetrahydroisoquinoline derivatives. One specific compound, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride, was found to selectively inhibit the growth of C6 glioma while leaving normal astrocytes relatively unaffected. This indicates potential clinical utility for brain cancer treatment (Mohler et al., 2006).

Synthesis and Pharmacological Properties

Several studies have focused on the synthesis, pharmacological properties, and potential therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives. These include insights into their synthesis methods, biological activities, and applications in various therapeutic areas such as cancer, malaria, and central nervous system disorders (Singh & Shah, 2017).

properties

IUPAC Name

4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)6-12-5-7-3-1-2-4-8(7)9;/h1-4,12H,5-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJDSXVIQSPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1421604-19-4
Record name Isoquinoline, 4,4-difluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421604-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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